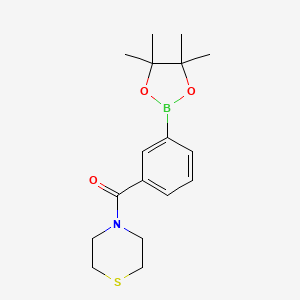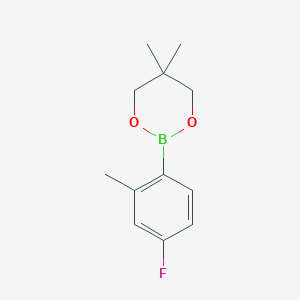![molecular formula C46H30N4O4S B8227975 4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde
概要
説明
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is an intricate compound with a core structure based on the benzo[c][1,2,5]thiadiazole moiety. This structure is augmented by four benzaldehyde groups, making the compound highly versatile for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically starts with benzo[c][1,2,5]thiadiazole derivatives. These derivatives undergo a series of nucleophilic substitution reactions to introduce the phenylene and azanetriyl groups. The final step usually involves formylation to attach the benzaldehyde groups under controlled conditions, often requiring specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis process is scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are maintained to achieve high productivity and reduce waste.
化学反応の分析
Types of Reactions It Undergoes
This compound is known to undergo a variety of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Uses agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often employs sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products Formed
Reactions yield diverse products ranging from simple reduced forms to complex substituted derivatives, each with unique properties suited for different applications.
科学的研究の応用
This compound finds use in various fields:
Chemistry: Used as a building block in organic synthesis, particularly in creating light-emitting materials for OLEDs.
Biology: Acts as a fluorescent probe in bioimaging due to its strong luminescent properties.
Industry: Employed in the fabrication of advanced materials such as conductive polymers and nanomaterials.
作用機序
The compound's effects are primarily due to its ability to participate in electron transfer processes. It interacts with molecular targets through its benzaldehyde groups, which can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways.
類似化合物との比較
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde stands out due to its structural complexity and versatile functional groups. Comparable compounds include:
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(phenylene))bis(azanetriyl))tetraphenol
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(phenylene))bis(azanetriyl))tetracyanide
These compounds share a similar core structure but differ in their functional groups, leading to distinct chemical and physical properties. What sets the original compound apart is its unique combination of aldehyde groups, enhancing its reactivity and making it a valuable tool for various scientific research and industrial applications.
特性
IUPAC Name |
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]anilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30N4O4S/c51-27-31-1-13-37(14-2-31)49(38-15-3-32(28-52)4-16-38)41-21-9-35(10-22-41)43-25-26-44(46-45(43)47-55-48-46)36-11-23-42(24-12-36)50(39-17-5-33(29-53)6-18-39)40-19-7-34(30-54)8-20-40/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWKNCAQBEGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30N4O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B8227904.png)
![tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate](/img/structure/B8227908.png)

![(R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B8227915.png)









